An In-depth Technical Guide to 4-Boronobenzoic Acid (CAS No. 14047-29-1)
An In-depth Technical Guide to 4-Boronobenzoic Acid (CAS No. 14047-29-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Boronobenzoic acid, also known as 4-carboxyphenylboronic acid, is a bifunctional organic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique structure, featuring both a carboxylic acid and a boronic acid group, allows for versatile chemical modifications, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and targeted drug delivery systems.[1] The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensors and for interaction with biological molecules like sialic acids.[2] Furthermore, its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has solidified its importance in the drug discovery and development pipeline.
This technical guide provides a comprehensive overview of 4-boronobenzoic acid, including its physicochemical properties, synthesis, key applications, and detailed experimental protocols.
Physicochemical and Spectroscopic Data
The fundamental properties of 4-boronobenzoic acid are summarized in the tables below, providing essential data for its handling, characterization, and use in synthetic chemistry.
Table 1: Physicochemical Properties of 4-Boronobenzoic Acid
| Property | Value |
| CAS Number | 14047-29-1[3][4] |
| Molecular Formula | C₇H₇BO₄[4] |
| Molecular Weight | 165.94 g/mol [4] |
| IUPAC Name | 4-(dihydroxyboryl)benzoic acid |
| Melting Point | 220 °C (decomposes)[1][5][6][7] |
| pKa | 4.08 ± 0.10 (Predicted)[1][5][6][7] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water[1][5][6] |
| Appearance | Off-white to light beige powder[5][7] |
Table 2: Spectroscopic Data for 4-Boronobenzoic Acid
| Spectroscopy | Data |
| ¹H NMR | ¹H NMR spectra are available and can be used for structural confirmation.[1] |
| FT-IR | FT-IR spectra are available for the identification of functional groups.[1] |
| ¹³C NMR | ¹³C NMR data provides information on the carbon skeleton. |
| ¹¹B NMR | ¹¹B NMR (600 MHz, CD₃OD) δ 28.5 (for a derivative).[8] |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[8] |
Synthesis and Experimental Protocols
4-Boronobenzoic acid can be synthesized through various methods. A common laboratory-scale synthesis involves the oxidation of 4-methylphenylboronic acid.
Synthesis of 4-Boronobenzoic Acid via Oxidation
This protocol details the synthesis of 4-boronobenzoic acid from 4-methylphenylboronic acid using potassium permanganate (B83412) as the oxidizing agent.
Experimental Protocol:
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Reaction Setup: In a suitable reaction vessel, dissolve potassium permanganate (KMnO₄, 5.71 g, 36.13 mmol) and tetrabutylammonium (B224687) bromide (Bu₄NBr, 0.17 g, 0.53 mmol) in water (175 mL).
-
Addition of Starting Material: To this solution, add a solution of 4-methylphenylboronic acid in 10% aqueous sodium hydroxide (B78521) (NaOH, 20 mL).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 5 hours.
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Quenching: Add ethanol (B145695) (EtOH, 8 mL) to the mixture and stir for an additional 10 minutes to quench any remaining KMnO₄.
-
Workup: Filter the mixture and reduce the filtrate volume to approximately half of its original volume.
-
Precipitation: Adjust the pH of the solution to 1–2 using 2 M aqueous hydrochloric acid (HCl).
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Isolation: Collect the resulting white precipitate by filtration and dry it in vacuo to yield 4-boronobenzoic acid as a white powder.
Caption: Workflow for the synthesis of 4-Boronobenzoic acid.
Applications in Research and Drug Development
The bifunctional nature of 4-boronobenzoic acid makes it a versatile reagent in several areas of pharmaceutical research.
Suzuki-Miyaura Cross-Coupling Reactions
4-Boronobenzoic acid is a common coupling partner in Suzuki-Miyaura reactions to form biaryl compounds, which are prevalent scaffolds in many approved drugs.[1]
Experimental Protocol: General Suzuki-Miyaura Coupling
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Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), 4-boronobenzoic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene (B28343) and water.
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Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Boronic Acids as Enzyme Inhibitors
Boronic acid-containing compounds, including derivatives of 4-boronobenzoic acid, are a significant class of enzyme inhibitors. A notable example is the inhibition of the proteasome, a key target in cancer therapy. Drugs like Bortezomib, a boronic acid-containing dipeptide, have been approved for the treatment of multiple myeloma.[9] They function by targeting the chymotrypsin-like activity of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the ubiquitin-proteasome pathway by boronic acid-containing drugs.
Molecular Recognition and Sensing
The boronic acid group of 4-boronobenzoic acid can form reversible covalent bonds with cis-1,2- and 1,3-diols, which are present in many biological molecules, including carbohydrates like sialic acid.[2] This interaction is pH-dependent and has been exploited in the development of sensors for saccharides and for targeted drug delivery to cells overexpressing sialic acids, such as certain cancer cells.
Caption: Reversible interaction of 4-Boronobenzoic acid with a cis-diol.
Conclusion
4-Boronobenzoic acid (CAS No. 14047-29-1) is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its unique bifunctional nature enables its use in a wide array of applications, from the construction of complex molecular architectures via Suzuki-Miyaura coupling to the design of sophisticated enzyme inhibitors and molecular sensors. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.
References
- 1. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Boronobenzoic acid | Organoboron | Ambeed.com [ambeed.com]
- 4. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Carboxyphenylboronic acid price,buy 4-Carboxyphenylboronic acid - chemicalbook [chemicalbook.com]
- 6. 4-Carboxyphenylboronic acid CAS#: 14047-29-1 [m.chemicalbook.com]
- 7. haihangchem.com [haihangchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
